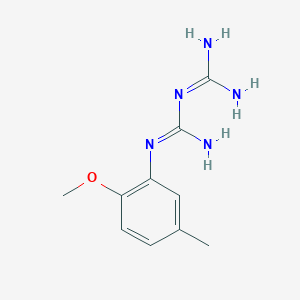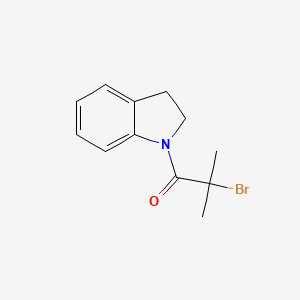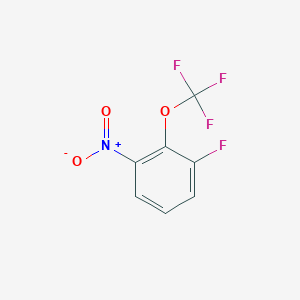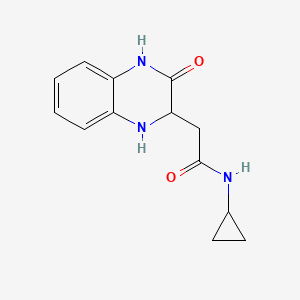![molecular formula C8H3Cl2F5O B1402195 2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene CAS No. 1417567-93-1](/img/structure/B1402195.png)
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene
説明
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene, also known as 2-C-1-C(DFM)-3-TFMB, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is an important precursor in the synthesis of other compounds, and it has a range of potential biochemical and physiological effects.
科学的研究の応用
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as 2-chloro-1-[chloro(difluoromethoxy)]benzene and 2-chloro-1-chloro(difluoromethoxy)benzene-3-trifluoromethylbenzene. It has also been used as a reactant in the synthesis of other fluorinated aromatic compounds. Additionally, it has been used as a starting material in the synthesis of pharmaceuticals and other compounds.
作用機序
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB acts as a nucleophile in the reaction, attacking the electrophilic carbon atom of the trifluoromethyl iodide. This leads to the formation of a cationic intermediate, which is then attacked by the base to form the desired product. The reaction is reversible, and the reverse reaction can occur if the reaction conditions are not optimal.
Biochemical and Physiological Effects
2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB has been shown to have potential biochemical and physiological effects. It has been shown to act as an inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. Additionally, it has been shown to act as an antioxidant, which may have implications for its use in the treatment of certain diseases.
実験室実験の利点と制限
The use of 2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. Additionally, it can be synthesized in a short amount of time, and it has a high yield. However, there are some limitations to its use. It is a volatile compound, and it is susceptible to oxidation and hydrolysis. Additionally, it is a toxic compound, and it should be handled with caution.
将来の方向性
The potential future directions for 2-Chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene(DFM)-3-TFMB are numerous. It could be used in the synthesis of more complex fluorinated aromatic compounds, which could have potential applications in the pharmaceutical and chemical industries. Additionally, it could be used in the synthesis of other compounds with potential biochemical and physiological effects, such as inhibitors of monoamine oxidase or antioxidants. It could also be used in the development of drugs or other compounds with potential therapeutic applications. Finally, it could be used in the development of new methods of synthesis or in the optimization of existing methods.
特性
IUPAC Name |
2-chloro-1-[chloro(difluoro)methoxy]-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F5O/c9-6-4(7(11,12)13)2-1-3-5(6)16-8(10,14)15/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZMZWJFDJMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402114.png)
![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)



![2-bromo-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402127.png)


![1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene](/img/structure/B1402131.png)

![ethyl 2-cyclobutyl-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1402133.png)

![Ethyl 6-amino-2-cyclobutyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1402135.png)